molecular formula C22H28N2O5S B2451428 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 922103-65-9

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2451428
CAS No.: 922103-65-9
M. Wt: 432.54
InChI Key: MEBGUVNMZHZVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Multicomponent Syntheses : A novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives (Shaabani et al., 2010).
  • Spectroscopic and X-ray Diffraction Studies : Synthesized benzimidazole-tethered oxazepine heterocyclic hybrids were structurally analyzed using X-ray diffraction and spectroscopic methods, revealing insights into their molecular structure and potential applications (Almansour et al., 2016).

Fungicidal Activity

  • Antifungal Potential : Novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues demonstrated moderate to high fungicidal activities against several phytopathogenic fungi, indicating their potential as fungicidal candidates for crop protection (Yang et al., 2017).

Application in Gas Chromatography

  • Gas Chromatographic Methods : The dimethyl derivatives of certain herbicides were synthesized and characterized, leading to the development of efficient gas chromatographic methods for trace level analysis of these compounds in various matrices (Anisuzzaman et al., 2000).

Drug Discovery and Medicinal Chemistry

  • Drug Discovery : Synthesis of novel tricyclic scaffolds incorporating a pyranose ring with benzodiazepines and related heterocycles has been explored for potential applications in drug discovery (Abrous et al., 2001).
  • Cyclooxygenase-2 Inhibition : Molecular docking and bioassay studies were conducted on synthesized N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide to investigate its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-7-24-17-12-16(8-9-18(17)29-13-22(4,5)21(24)25)23-30(26,27)20-11-15(3)14(2)10-19(20)28-6/h8-12,23H,7,13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBGUVNMZHZVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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